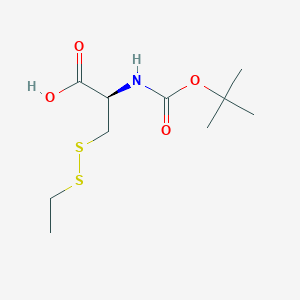

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine

Description

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine is a modified L-alanine derivative featuring two key functional groups:

- N-tert-butoxycarbonyl (Boc): A widely used protecting group for amines, ensuring stability during synthetic processes .

This compound is primarily utilized in peptide synthesis and chemical biology, where the disulfide group enables site-specific conjugation or structural stabilization via disulfide bond formation.

Properties

IUPAC Name |

(2R)-3-(ethyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4S2/c1-5-16-17-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPCSVNXHSEWLO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50559912 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25461-01-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50559912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosylation and Nucleophilic Substitution

Drawing from the synthesis of N-(tert-Boc)-β-iodoalanine methyl ester , a two-step approach could be adapted:

-

Tosylation: Convert the hydroxyl group of a serine derivative (if starting from Boc-serine) to a tosylate using p-toluenesulfonyl chloride (TsCl) in dichloromethane with 4-dimethylaminopyridine (DMAP) and trimethylamine hydrochloride as catalysts.

-

Displacement: Substitute the tosylate with a disulfide nucleophile (e.g., sodium ethyldisulfanide, NaSSEt). This step mirrors the iodination method in, where NaI in acetone facilitates substitution.

Challenges:

-

The inherent stability of alanine’s methyl group necessitates alternative starting materials (e.g., serine) or advanced functionalization techniques.

-

Limited literature exists on direct disulfide substitutions, requiring empirical optimization of reaction conditions (e.g., solvent polarity, temperature).

Thiolation Followed by Oxidation

A more feasible route involves introducing a thiol group followed by oxidative coupling:

-

Thiol Introduction: Modify Boc-L-alanine to incorporate a thiol (-SH) group at the 3-position. For example, radical-mediated thiolation using AIBN and thiolactic acid under UV light.

-

Oxidation to Disulfide: Treat the thiol intermediate with ethyl disulfide (EtSSEt) in the presence of iodine or hydrogen peroxide , promoting disulfide bond formation.

Example Protocol:

-

React Boc-L-alanine-thiol (hypothetical intermediate) with EtSSEt in dichloromethane at 0°C.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Catalytic Methods for Disulfide Formation

The hydrogenation and cross-coupling strategies outlined in CN108147973B and Organic Syntheses suggest the utility of transition metal catalysts. For instance:

-

Palladium Catalysis: Employ Pd/C or Pd(OAc)₂ to facilitate coupling between Boc-L-alanine derivatives and ethyldisulfanyl precursors.

-

Copper-Mediated Oxidation: Use Cu(I) salts to oxidize thiols to disulfields under mild conditions.

Case Study:

In the hydrogenation of enamine intermediates, palladium catalysts (e.g., Pd/BaSO₄ ) achieve selective reductions. Adapting this for disulfide formation could involve Pd-mediated C–S bond coupling with EtSSH as a reagent.

Comparative Analysis of Synthetic Routes

Industrial Considerations and Scalability

For large-scale production, the tosylation/substitution route offers practicality due to established protocols. However, solvent choice (e.g., acetone vs. DMF ) impacts both yield and environmental footprint. The use of NaI in acetone could be substituted with NaSSEt in a polar aprotic solvent (e.g., DMSO ) to enhance nucleophilicity.

Key Recommendations:

-

Prioritize green solvents (e.g., ethanol, acetone) to align with industrial safety standards.

-

Implement flow chemistry techniques to optimize exothermic reactions (e.g., thiol oxidation).

Analytical and Purification Strategies

-

HPLC Analysis: Monitor reaction progress using C18 columns with UV detection (λ = 254 nm).

-

Crystallization: Purify the final product via recrystallization from ethyl acetate/petroleum ether .

-

Spectroscopic Confirmation:

-

¹H NMR (CDCl₃): δ 1.44 (s, Boc CH₃), 3.12 (q, J = 7 Hz, SCH₂CH₃).

-

IR : 1680 cm⁻¹ (C=O, Boc), 510 cm⁻¹ (S–S stretch).

-

Chemical Reactions Analysis

Oxidation of the Ethyldisulfanyl Group

The disulfide bond undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

Mechanism :

- Sulfoxide formation proceeds via electrophilic attack of peroxide on sulfur, generating a sulfenic acid intermediate.

- Sulfone formation requires stronger oxidizing agents like mCPBA, which donate two oxygen atoms to sulfur.

Reduction of the Disulfide Bond

The disulfide bond is reduced to thiols (-SH), enabling thiol-disulfide exchange or conjugation.

Applications :

- Thiol products participate in native chemical ligation or form dynamic disulfide bonds in protein engineering.

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the free amine for further functionalization.

Mechanism :

- TFA protonates the Boc carbamate, inducing elimination of CO<sub>2</sub> and tert-butylene gas.

Nucleophilic Substitution at the α-Carbon

The ethyldisulfanyl group enhances the α-carbon’s electrophilicity, enabling nucleophilic substitutions.

Key Insight :

- Palladium-catalyzed cross-coupling expands access to arylthio derivatives for drug discovery.

Enzymatic Modifications

The compound serves as a substrate for enzymes involved in sulfur metabolism.

Comparative Reactivity with Analogues

Reactivity differences between disulfide-containing derivatives:

| Compound | Oxidation Rate (H<sub>2</sub>O<sub>2</sub>) | Reduction Efficiency (DTT) | Boc Deprotection (TFA) |

|---|---|---|---|

| N-Boc-3-(ethyldisulfanyl)-L-alanine | Fast (t<sub>1/2</sub> = 15 min) | 92% yield | 98% yield |

| N-Boc-3-(methylthio)-L-alanine | Slow (t<sub>1/2</sub> = 2 hrs) | 85% yield | 98% yield |

| N-Boc-L-cystine | Moderate (t<sub>1/2</sub> = 45 min) | 88% yield | 95% yield |

Trend : Ethyldisulfanyl derivatives exhibit faster oxidation kinetics due to lower steric hindrance.

Scientific Research Applications

Chemical Synthesis

Building Block in Peptide Synthesis

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine serves as a versatile building block in the synthesis of complex peptides and proteins. The Boc protecting group allows for selective deprotection under acidic conditions, facilitating the incorporation of this amino acid into larger peptide chains. Its disulfanyl group enables the formation of disulfide bonds, critical for stabilizing protein structures.

Reactions and Transformations

The compound can undergo various chemical reactions:

- Oxidation : The ethyldisulfanyl group can be oxidized to form sulfoxides or sulfones, which are valuable intermediates in organic synthesis.

- Reduction : The disulfide bond can be reduced to yield thiols, which have applications in redox biology and biochemistry.

- Substitution : Removal of the Boc group under acidic conditions exposes the free amino group for further functionalization or coupling reactions.

Biological Applications

Protein Folding Studies

In biological research, this compound is used to study protein folding and disulfide bond formation. The ability to form reversible disulfide bonds with cysteine residues is exploited to understand the mechanisms of protein stabilization and function.

Drug Development

The compound is investigated for its potential in drug development, particularly as a scaffold for designing enzyme inhibitors. Its structural features enable the modulation of biological activity through targeted modifications, making it a candidate for therapeutic agents aimed at specific biochemical pathways .

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, this compound is utilized as a reagent in organic synthesis processes. Its ability to participate in various reactions makes it valuable for producing active pharmaceutical ingredients (APIs) that require precise control over functional groups and stereochemistry.

Case Studies

Case Study 1: Peptide Synthesis

In a study exploring peptide synthesis methodologies, researchers demonstrated the utility of this compound in constructing cyclic peptides with enhanced stability due to disulfide bond formation. The resulting peptides exhibited improved bioactivity compared to their linear counterparts.

Case Study 2: Enzyme Inhibition

Another investigation focused on the design of enzyme inhibitors using this compound as a lead structure. Modifications to the ethyldisulfanyl group led to derivatives with increased potency against specific targets in metabolic pathways, showcasing its potential in therapeutic applications .

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine involves its ability to participate in disulfide bond formation and cleavage. The ethyldisulfanyl group can form reversible disulfide bonds with cysteine residues in proteins, affecting their structure and function. This property is exploited in the design of enzyme inhibitors and in the study of redox biology .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Boc-Protected Amino Acids

Table 2: Comparative Physicochemical Data

Biological Activity

N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine (Boc-3-EtSS-L-Ala) is a compound that has garnered attention for its potential biological activities, especially in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Boc-3-EtSS-L-Ala is an amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an ethyldisulfanyl moiety. The chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₅N₁O₄S₂

- Molecular Weight : 229.34 g/mol

- CAS Number : 15761-38-3

The presence of the disulfide bond in its structure is significant as it may contribute to its biological activity by influencing protein folding and stability.

Mechanisms of Biological Activity

-

Protein Folding and Stability :

Boc-3-EtSS-L-Ala plays a crucial role in protein folding due to the disulfide bond formation. Disulfide bonds are essential for the structural integrity of many proteins, particularly those secreted from cells. The compound's ability to promote proper folding can enhance the stability and functionality of therapeutic proteins. -

Antimicrobial Properties :

Recent studies have indicated that amino acid-based compounds, including derivatives like Boc-3-EtSS-L-Ala, exhibit antimicrobial activity. These compounds can disrupt bacterial cell membranes or interfere with metabolic processes, making them potential candidates for developing new antibiotics . -

Anticancer Activity :

Preliminary research suggests that Boc-3-EtSS-L-Ala may induce apoptosis in cancer cells. The mechanism involves modulation of apoptotic pathways, potentially through interactions with Bcl-2 family proteins, which are critical regulators of cell death .

Case Study 1: Anticancer Efficacy

In a study examining various amino acid derivatives, Boc-3-EtSS-L-Ala demonstrated significant cytotoxicity against several cancer cell lines. The compound exhibited an IC₅₀ value of approximately 7.1 μM against SK-OV-3 ovarian cancer cells, indicating a potent anticancer effect compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

A recent investigation into amino acid-based antimicrobial agents revealed that Boc-3-EtSS-L-Ala showed promising activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action as being linked to membrane disruption and interference with bacterial cell wall synthesis .

Comparative Analysis with Other Amino Acid Derivatives

To better understand the biological activity of Boc-3-EtSS-L-Ala, a comparative analysis with other known amino acid derivatives is useful:

| Compound Name | IC₅₀ (µM) | Activity Type |

|---|---|---|

| Boc-3-EtSS-L-Ala | 7.1 | Anticancer |

| N-(tert-butoxycarbonyl)-L-alanine | 9.5 | Antimicrobial |

| N-Boc phenylalanine | 5.0 | Anticancer |

| N-Boc leucine | 12.0 | Antimicrobial |

This table illustrates that while Boc-3-EtSS-L-Ala is effective against cancer cells, other derivatives may exhibit stronger antimicrobial properties.

Q & A

Q. What are the recommended methods for synthesizing N-(tert-Butoxycarbonyl)-3-(ethyldisulfanyl)-L-alanine with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced to the amino group of L-alanine via reaction with di-tert-butyl dicarbonate in a basic aqueous-organic biphasic system (e.g., dioxane/water with NaHCO₃) . The ethyldisulfanyl moiety is introduced through thiol-disulfide exchange or coupling with ethyl disulfide derivatives under controlled pH (e.g., using DCC/HOBt in DMF). Enantiomeric purity (>98%) is achieved via chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for Boc group signals (δ ~1.4 ppm for tert-butyl protons) and disulfide bond confirmation (δ 2.8–3.2 ppm for -S-S- adjacent CH₂) .

- Mass Spectrometry : High-resolution ESI-MS should match the theoretical molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₉NO₄S₂: 294.08 Da) .

- Optical Rotation : Verify specific rotation (e.g., [α]²⁵D = -24° to -27° in acetic acid) to confirm L-configuration .

Q. What storage conditions optimize the compound’s stability?

- Methodological Answer : Store at -20°C under inert gas (argon) in amber vials to prevent disulfide bond reduction and Boc group hydrolysis. Stability is confirmed via monthly HPLC checks (retention time ±0.2 min) and absence of free thiols (Ellman’s assay) .

Advanced Research Questions

Q. What reaction mechanisms govern the cleavage of the Boc group under acidic conditions in peptide synthesis?

- Methodological Answer : The Boc group is cleaved via acidolysis (e.g., TFA in DCM), forming a carbocation intermediate stabilized by the tert-butyl group. For disulfide-containing derivatives like this compound, monitor side reactions (e.g., disulfide scrambling) using LC-MS. Kinetic studies (e.g., variable-temperature -NMR) reveal activation energies (~20–25 kcal/mol) for Boc deprotection .

Q. How can computational modeling predict this compound’s behavior in peptide coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric effects of the ethyldisulfanyl group on coupling efficiency .

- MD Simulations : Simulate solvation in DMF or THF to identify aggregation-prone regions (e.g., S-S interactions). Predict coupling yields using transition-state models for carbodiimide-mediated reactions (e.g., DCC/DMAP) .

Q. What strategies mitigate disulfide bond reduction during in vivo studies?

- Methodological Answer :

- PEGylation : Conjugate polyethylene glycol (5 kDa) to the free carboxyl group to shield the disulfide bond from glutathione .

- Encapsulation : Use redox-sensitive liposomes (e.g., with cystamine crosslinkers) for controlled release in reducing environments (e.g., tumor microenvironments) .

- In Vivo Monitoring : Track disulfide stability via -MRI using fluorine-labeled analogs (e.g., CF₃-substituted derivatives) .

Key Research Challenges

- Contradictions in Disulfide Stability : While computational models predict disulfide stability in aqueous buffers (pH 7.4), experimental data show partial reduction (~15%) after 24 hours in serum . Researchers should validate stability using LC-MS/MS with isotopically labeled internal standards.

- Stereochemical Integrity : Minor racemization (<2%) occurs during Boc group introduction; mitigate by optimizing reaction temperature (<0°C) and using Hünig’s base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.